molecular formula C17H19N3O4 B2951526 1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891096-71-2

1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2951526
CAS RN: 891096-71-2
M. Wt: 329.356
InChI Key: INGKCCYXQQFRHB-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as FMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMU is a urea derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines in vivo.

Advantages and Limitations for Lab Experiments

1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It has poor water solubility, which can limit its bioavailability in vivo. In addition, this compound has a short half-life, which can limit its therapeutic efficacy.

Future Directions

For 1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea research include:
1. Optimization of the synthesis method to increase the yield of this compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
3. Evaluation of the efficacy of this compound in animal models of cancer and inflammation.
4. Identification of the molecular targets of this compound and its downstream signaling pathways.
5. Development of this compound analogs with improved pharmacological properties.
In conclusion, this compound is a urea derivative that has shown promising results in preclinical studies for its potential therapeutic applications. This compound inhibits the growth of cancer cells and reduces inflammation in vitro and in vivo. Further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be synthesized using various methods, including the reaction of furan-2-carboxaldehyde with 1-(3-methoxyphenyl)-3-(pyrrolidin-3-yl)urea in the presence of a catalyst. Another method involves the reaction of furan-2-carboxaldehyde with 1-(3-methoxyphenyl)-3-(pyrrolidin-3-yl)thiourea in the presence of a base. These methods have been optimized to increase the yield of this compound.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-23-14-5-2-4-13(9-14)20-11-12(8-16(20)21)19-17(22)18-10-15-6-3-7-24-15/h2-7,9,12H,8,10-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGKCCYXQQFRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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